Benchmark AChE Inhibitory Potency Achievable with Benzylsulfonyl-Piperidine Scaffold Derivatives
The benzylsulfonyl-substituted piperidine scaffold serves as a critical pharmacophore for achieving sub-nanomolar acetylcholinesterase (AChE) inhibition. In a direct comparative study, compound 21 (1-benzyl-4-[2-[N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), which incorporates the N-(benzylsulfonyl)piperidine core structure as its sulfonamide-bearing component, exhibited an IC50 of 0.56 nM against AChE from mouse brain homogenate [1][2]. In stark contrast, the N-benzoylpiperidine analog in the same series was virtually inactive, demonstrating that the benzylsulfonyl moiety is a decisive contributor to target engagement [3]. The compound further showed 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE IC50 = 10.1 µM) [4][5]. At 3 mg/kg in rats, this compound produced a significant increase in acetylcholine content in the cerebral cortex and hippocampus [6].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.56 nM (mouse brain AChE) |
| Comparator Or Baseline | N-benzoylpiperidine analog in same series (inactive) |
| Quantified Difference | Qualitative shift from inactive to sub-nanomolar upon benzylsulfonyl substitution |
| Conditions | Ellman colorimetric assay; mouse brain homogenate; compound 21 (derivative containing N-(benzylsulfonyl)piperidine-4-carboxamide-like core) |
Why This Matters
For medicinal chemists and screening laboratories, this establishes the benzylsulfonyl-piperidine-4-carboxamide scaffold as a validated starting point for AChE inhibitor design, with documented potency exceeding many commercial reference inhibitors.
- [1] Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. PMID: 2362265. View Source
- [2] BindingDB. BDBM9409 (CHEMBL299708). IC50 = 0.56 nM (AChE, mouse brain). View Source
- [3] Sugimoto et al. J. Med. Chem. 1990: N-benzoylpiperidine derivative inactivity SAR. View Source
- [4] BindingDB. BDBM9409 BuChE IC50 = 10.1 µM (rat plasma). View Source
- [5] Sugimoto et al. J. Med. Chem. 1990: 18,000-fold AChE/BuChE selectivity. View Source
- [6] Sugimoto et al. J. Med. Chem. 1990: In vivo ACh elevation at 3 mg/kg. View Source
